CID 133109950
Description
For instance, CID 133109950 may share metadata conventions with other compounds, such as CAS numbers, molecular weights, and applications in pharmacological or industrial contexts .
Properties
Molecular Formula |
C5H10Tl |
|---|---|
Molecular Weight |
274.52 g/mol |
InChI |
InChI=1S/C5H10.Tl/c1-2-4-5-3-1;/h1-5H2; |
InChI Key |
KBDPYFKQFPCULW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.[Tl] |
Origin of Product |
United States |
Preparation Methods
Cyclopentadienylthallium is typically prepared by the reaction of thallium (I) sulfate, sodium hydroxide, and cyclopentadiene :
Tl2SO4+2NaOH→2TlOH+Na2SO4
TlOH+C5H6→TlC5H5+H2O
The compound adopts a polymeric structure, consisting of infinite chains of bent metallocenes. Upon sublimation, the polymer cracks into monomers of C₅v symmetry . Another method involves the reaction of zero-valent thallium with cyclopentadiene .
Chemical Reactions Analysis
Cyclopentadienylthallium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thallium (III) compounds.
Reduction: It can be reduced to thallium (I) compounds.
Substitution: It can participate in substitution reactions to form various cyclopentadienyl derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen or halogens, and reducing agents like hydrogen or lithium aluminum hydride. Major products formed from these reactions include thallium (III) cyclopentadienyl complexes and substituted cyclopentadienyl derivatives .
Scientific Research Applications
Cyclopentadienylthallium has several scientific research applications:
Biology: It is used in the study of biological systems involving thallium and cyclopentadienyl ligands.
Mechanism of Action
The mechanism of action of cyclopentadienylthallium involves its ability to act as a ligand, forming complexes with various metals. These complexes can participate in a range of chemical reactions, including catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a generalized framework for such comparisons:
Table 1: Hypothetical Comparison of CID 133109950 with Structurally Similar Compounds
*Note: Specific data for this compound is unavailable in the provided evidence.
Key Observations:
Structural Analogues: If this compound is a bile acid derivative (like CID 6675), its sulfonic acid groups may enhance solubility compared to nonpolar compounds like oscillatoxin derivatives . If it belongs to the oscillatoxin family (CID 101283546), macrocyclic lactone rings could confer rigidity and target specificity, as seen in ion pump inhibition .
Functional Overlaps :
- Compounds like CID 6675 and CID 101283546 exhibit distinct biological roles despite sharing hydroxyl groups. This suggests that this compound’s bioactivity would depend on its unique substituents and stereochemistry.
Methodological Insights :
- Comparative analyses often rely on techniques such as GC-MS (as used for CID fractions in ) and 3D structural overlays (as in ) to identify functional motifs and binding affinities .

Research Findings and Limitations
- Gaps in Evidence: None of the provided sources explicitly describe this compound. Cross-referencing with PubChem or specialized databases (e.g., ChEMBL, CAS) is essential for accurate comparisons.
- Generalizable Trends: Bioavailability: Compounds with high GI absorption (e.g., CID 57416287 in ) often feature low molecular weight (<500 Da) and moderate Log P values (~2–3) . Toxicity: Structural alerts like PAINS (pan-assay interference compounds) are critical to flagging reactive groups (e.g., quinones, nitro groups) that may invalidate this compound’s drug candidacy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

